

Early Clinical Development of Deleobuvir Sodium: A Technical Overview

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Compound of Interest

Compound Name: Deleobuvir Sodium

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Introduction: Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. Despite showing antiviral activity in early studies, its development was ultimately discontinued due to insufficient efficacy in later-phase trials. This guide provides a technical summary of the key findings from early clinical studies, focusing on quantitative data, experimental design, and the drug's mechanism of action.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from early phase clinical trials of Deleobuvir.

Table 1: Antiviral Efficacy of Deleobuvir Monotherapy (Phase 1b)[1]

Patient Population	Deleobuvir Dose (q8h)	Duration	Median HCV RNA Reduction (log10 IU/mL)
Genotype 1 (without cirrhosis)	100 mg	5 days	Dose-dependent, up to 3.8
Genotype 1 (without cirrhosis)	200 mg	5 days	Dose-dependent, up to 3.8
Genotype 1 (without cirrhosis)	400 mg	5 days	Dose-dependent, up to 3.8
Genotype 1 (without cirrhosis)	800 mg	5 days	Dose-dependent, up to 3.8
Genotype 1 (without cirrhosis)	1200 mg	5 days	Dose-dependent, up to 3.8
Genotype 1 (with cirrhosis)	400 mg	5 days	~3.0
Genotype 1 (with cirrhosis)	600 mg	5 days	~3.0

Table 2: Virological Response in Combination Therapy (Phase 2)[2]

Regimen: Faldaprevir + Deleobuvir 600mg twice daily + weight-based Ribavirin for 8 weeks.

Patient Group (Japanese, Treatment-Naïve, Genotype 1b)	Virological Response at Week 4	Virological Response at Week 8	Sustained Virological Response at Week 12 (SVR12)
Group 1 (Faldaprevir 80mg qd, n=12)	91.7% (11/12)	91.7% (11/12)	All who achieved week 8 endpoint
Group 2 (Faldaprevir 120mg qd, n=13)	92.3% (12/13)	100% (13/13)	All who achieved week 8 endpoint

Table 3: Efficacy in IL28B non-CC Patients (SOUND-C3 Phase 2b Study)[3]

Regimen: Faldaprevir 120mg once daily + Deleobuvir + weight-based Ribavirin for 24 weeks.

Deleobuvir Dose	Patient Population	SVR12 Rate	On-Treatment Breakthrough
800 mg twice daily (n=26)	Genotype-1a, IL28B non-CC	19% (5/26)	50% (13/26)
600 mg three times daily (n=25)	Genotype-1a, IL28B non-CC	8% (2/25)	68% (17/25)

Table 4: Common Adverse Events (AEs)

Study	Most Common AEs
Phase 1b Monotherapy[1]	Gastrointestinal, nervous system, and skin/cutaneous tissue disorders.
Phase 2 Combination (Japanese patients)[2]	Nausea (66.7% - 76.9%), Vomiting (33.3% - 61.5%)
SOUND-C3 Phase 2b	Nausea (67%), Fatigue (35%), Diarrhea (35%)

Experimental Protocols

Phase 1b Monotherapy Study

- **Study Design:** A double-blind, placebo-controlled study to assess the antiviral activity, safety, and pharmacokinetics of Deleobuvir monotherapy.
- **Patient Population:** Included both treatment-naïve (n=15) and treatment-experienced (n=45) patients with HCV genotype 1 infection without cirrhosis, and a cohort of patients with cirrhosis (n=13).
- **Dosing Regimens:**

- Patients without cirrhosis received Deleobuvir at doses of 100, 200, 400, 800, or 1,200 mg every 8 hours (q8h) or a placebo for 5 days.
- Patients with cirrhosis received Deleobuvir at 400 or 600 mg q8h for 5 days.
- Key Assessments:
 - Virology: HCV RNA levels were quantified to determine the reduction from baseline. NS5B genotyping and phenotyping of individual viral isolates were performed to identify resistance-associated substitutions.
 - Pharmacokinetics: Plasma concentrations of Deleobuvir were measured to assess exposure.
 - Safety: Adverse events were monitored throughout the study.

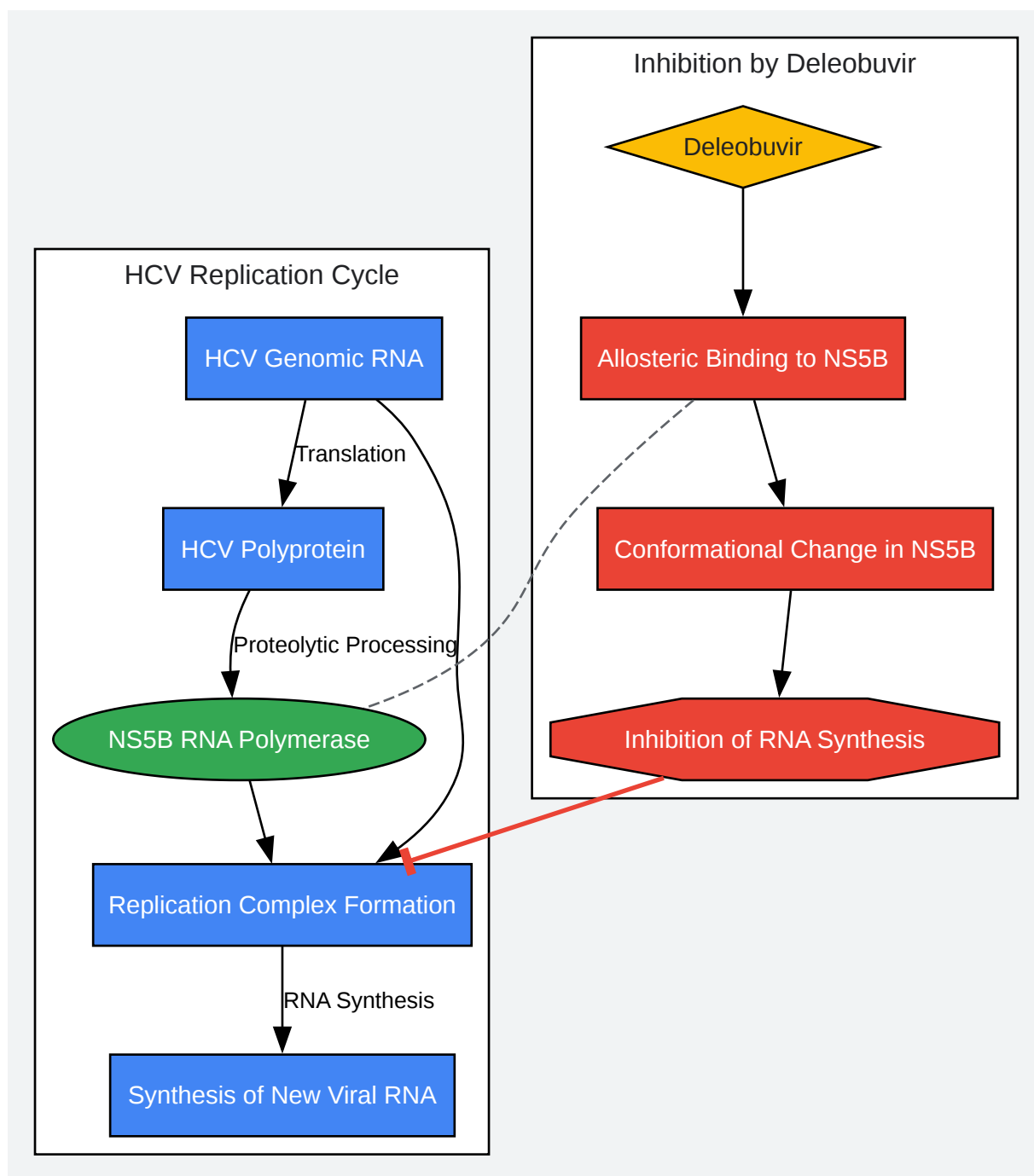
Phase 2 Combination Therapy Study (Japanese Patients)

- Study Design: A multicenter, open-label study to evaluate the safety and efficacy of a combination regimen.
- Patient Population: Treatment-naïve Japanese patients with chronic HCV genotype 1b infection (Group 1, n=12; Group 2, n=13).
- Dosing Regimen:
 - An initial 8-week treatment with Faldaprevir (80 mg or 120 mg once daily) in combination with Deleobuvir (600 mg twice daily) and weight-based ribavirin.
 - This was followed by a 24-week treatment with Faldaprevir (120 mg once daily) combined with peginterferon- α -2a and ribavirin.
- Endpoints:
 - Primary: Safety and tolerability.
 - Secondary: Virological response at weeks 4 and 8.

Visualizations

Mechanism of Action of Deleobuvir

Deleobuvir is a non-nucleoside inhibitor that binds to a distinct allosteric site on the HCV NS5B RNA polymerase, inducing a conformational change that ultimately blocks viral RNA synthesis.

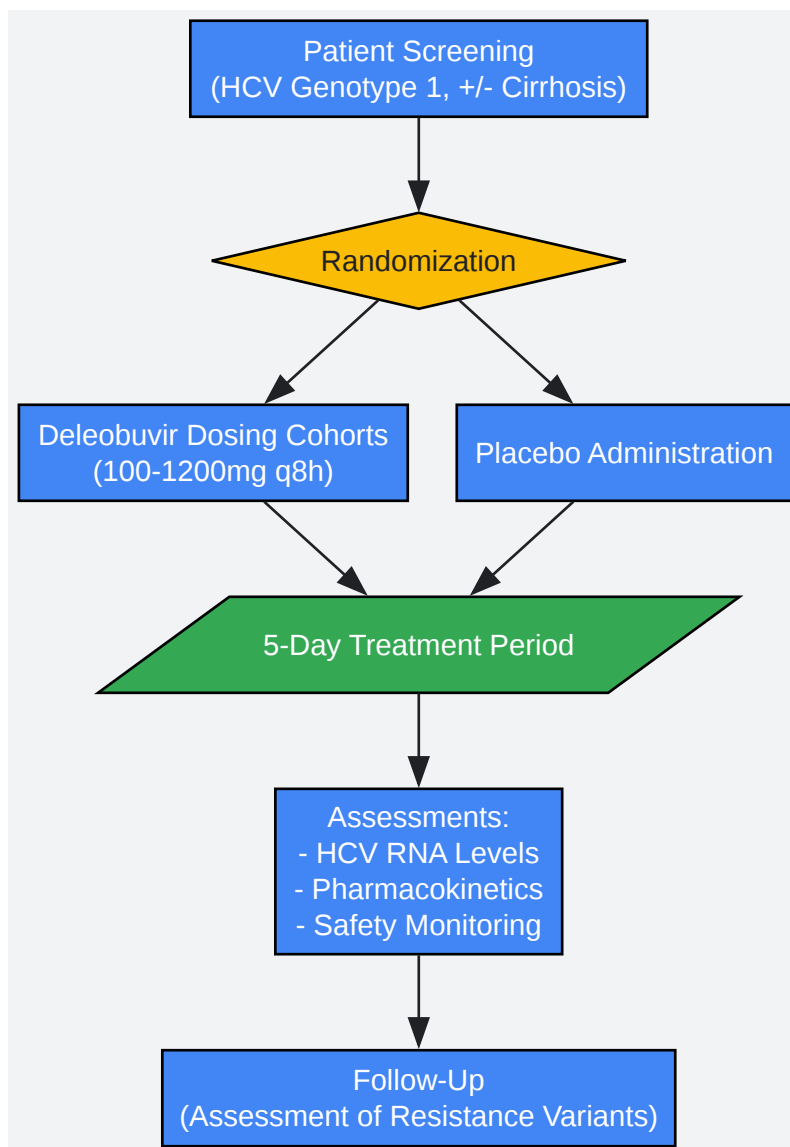


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Caption: Deleobuvir's allosteric inhibition of HCV NS5B polymerase.

Experimental Workflow for Phase 1b Monotherapy Trial

The following diagram outlines the general workflow for the Phase 1b clinical trial of Deleobuvir.



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Caption: Workflow of the Phase 1b Deleobuvir monotherapy trial.

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References

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- 2. Open-label phase 2 study of faldaprevir, deleobuvir and ribavirin in Japanese treatment-naive patients with chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com